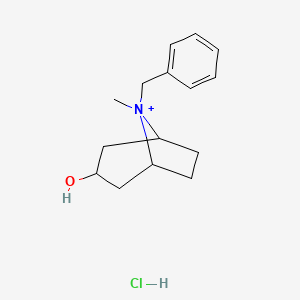

Benzyltropine hcl

Description

Evolution of Synthetic Tropane (B1204802) Derivatives in Chemical Research

The study of tropane alkaloids, naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane (nortropane) ring system, has a long history. rsc.orgresearchgate.net These natural products, including well-known compounds like atropine (B194438) and cocaine, have served as foundational models for the development of synthetic derivatives. nih.gov The quest for compounds with more selective actions and different properties has driven the evolution of synthetic tropane derivatives. nih.gov This field of research has explored modifications to the tropane skeleton to understand structure-activity relationships. nih.gov The synthesis of tropinone (B130398), a key intermediate, by Sir Robert Robinson in 1917 was a landmark achievement that paved the way for the creation of a wide array of synthetic tropane derivatives. rsc.orgbris.ac.uk These synthetic explorations have led to compounds with diverse applications in research, including their use as mydriatics, antiemetics, and anesthetics. nih.gov

Chemical Classification within Anticholinergic Agents

Benzyltropine hydrochloride is classified as an anticholinergic agent. smolecule.comsimplenursing.com Anticholinergics are substances that block the action of the neurotransmitter acetylcholine (B1216132) (ACh) at its receptors in the central and peripheral nervous systems. wikipedia.orgrxlist.com This class of compounds is broadly divided into two categories: antimuscarinic agents, which act on muscarinic acetylcholine receptors, and antinicotinic agents, which act on nicotinic acetylcholine receptors. wikipedia.orgnih.gov Benzyltropine is specifically categorized as a muscarinic receptor antagonist. picmonic.comnih.gov By competitively inhibiting the binding of acetylcholine to muscarinic receptors, it modulates the signaling of the parasympathetic nervous system. wikipedia.orgnih.gov

Structural Resemblance to Key Reference Compounds

The chemical structure of Benzyltropine hydrochloride shares features with several key reference compounds, which has been a significant point of interest in its research. It is a synthetic compound that combines structural elements of both atropine and diphenhydramine. nih.govpatsnap.com Its tropane ring is structurally similar to that found in cocaine. nih.govnih.gov This structural similarity to cocaine has led to extensive research into its interaction with the dopamine (B1211576) transporter (DAT). nih.govnih.gov However, despite this resemblance, Benzyltropine and its analogues exhibit a distinct pharmacological profile from cocaine. nih.gov The diphenylmethoxy moiety of Benzyltropine is a key feature that differentiates its binding properties from cocaine-like compounds. nih.gov Furthermore, its structural relationship to atropine underpins its anticholinergic activity. nih.govdrugbank.com

| Compound | Dopamine Transporter (DAT) | Histamine (B1213489) H1 Receptor | Muscarinic M1 Receptor |

|---|---|---|---|

| Benzyltropine (BZT) | 8.5 - 6370 | 16 - 37,600 | Moderate to High Affinity |

| Cocaine | High Affinity | - | - |

Data derived from studies on Benzyltropine analogues and their binding affinities. The ranges reflect variations found across different analogues and experimental conditions. nih.gov

Historical Context of Benzyltropine Hydrochloride within Chemical Synthesis and Receptor Studies

The development of Benzyltropine hydrochloride is rooted in the broader history of tropane alkaloid chemistry. Following the elucidation of the tropane ring structure in the early 20th century, chemists began to synthesize new derivatives to explore their potential. rsc.orgresearchgate.net The synthesis of Benzyltropine typically involves the condensation of a tropine (B42219) derivative with diphenylmethanol (B121723) or a similar compound. smolecule.com One synthetic route involves the bromination of diphenylmethane (B89790) to form bromodiphenylmethane, which is then condensed with tropine. gpatindia.com

In the realm of receptor studies, Benzyltropine has been investigated for its interaction with multiple targets. It is a potent inhibitor of the dopamine transporter, which has been a primary focus of research. nih.govnih.gov Additionally, its affinity for muscarinic M1 and histamine H1 receptors has been well-documented. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted on Benzyltropine analogues to identify compounds with selectivity for the dopamine transporter over muscarinic receptors. nih.gov These studies have provided valuable insights into the molecular features that govern the binding and activity of this class of compounds at various receptors and transporters. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H23ClNO+ |

|---|---|

Molecular Weight |

268.80 g/mol |

IUPAC Name |

8-benzyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;hydrochloride |

InChI |

InChI=1S/C15H22NO.ClH/c1-16(11-12-5-3-2-4-6-12)13-7-8-14(16)10-15(17)9-13;/h2-6,13-15,17H,7-11H2,1H3;1H/q+1; |

InChI Key |

RJSBZWOWLKKJQJ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)O)CC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Benzyltropine Hydrochloride

Primary Synthetic Routes to the Benzyltropine Core

The formation of the benzyltropine core primarily relies on two main strategies: the alkylation of a tropine (B42219) derivative with a diphenylmethyl-containing precursor and, to a lesser extent, condensation reactions.

Condensation Reactions Utilizing Tropine Derivatives

While less common in industrial synthesis, condensation reactions represent a potential pathway to the benzyltropine core. This approach would theoretically involve the reaction of a tropine derivative, such as tropinone (B130398), with a benzaldehyde derivative, followed by reduction steps to form the ether linkage and the tropine alcohol. However, specific and widely adopted protocols for this direct condensation route to form the benzyltropine core are not extensively documented in scientific literature.

Alkylation Strategies with Diphenylmethanol (B121723) or Related Precursors

The most prevalent and well-documented method for synthesizing the benzyltropine core is through an alkylation reaction, which can be classified as a Williamson ether synthesis. This strategy involves the formation of an ether linkage between the hydroxyl group of tropine and a diphenylmethyl group.

One established method involves the reaction of tropine with a diphenylmethyl halide, such as bromodiphenylmethane. The synthesis of bromodiphenylmethane is typically achieved through the bromination of diphenylmethane (B89790). This intermediate then reacts with tropine to form the benzyltropine free base. This reaction is a classic example of a nucleophilic substitution where the oxygen of the tropine hydroxyl group acts as the nucleophile, displacing the bromide from the diphenylmethyl group.

An alternative, though less detailed in readily available literature, would involve the direct reaction of tropine with diphenylmethanol under acidic conditions to facilitate the formation of the ether bond via dehydration.

A notable synthetic approach involves the reaction of diphenyldiazomethane with tropine to yield benztropine (B127874), which is often isolated as the mesylate salt.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Tropine | Bromodiphenylmethane | Benzyltropine | Williamson Ether Synthesis (Alkylation) |

| Tropine | Diphenyldiazomethane | Benzyltropine | Alkylation |

Hydrochloride Salt Formation from Free Base Synthesis

Once the benzyltropine free base is synthesized and purified, it is converted to its hydrochloride salt to enhance its stability and solubility. This is a standard acid-base reaction where the basic tertiary amine of the tropane (B1204802) ring reacts with hydrochloric acid.

The general procedure involves dissolving the benzyltropine free base in a suitable organic solvent, such as diethyl ether or dichloromethane. A solution of hydrogen chloride, either as a gas dissolved in an organic solvent or as an aqueous solution, is then added to the solution of the free base. The addition of HCl protonates the nitrogen atom of the tropane moiety, leading to the precipitation of benzyltropine hydrochloride. The resulting crystalline solid is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried. The choice of solvent is crucial to ensure good recovery of the salt and effective removal of impurities.

Optimization of Synthetic Efficiency and Purity

Reaction Conditions: The yield of the alkylation step can be optimized by carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants. The choice of base in the Williamson ether synthesis is also critical to deprotonate the tropine hydroxyl group effectively without causing side reactions.

Purification of the Free Base: Before salt formation, the crude benzyltropine free base is often purified to remove unreacted starting materials and byproducts. Common purification techniques include column chromatography and recrystallization. Recrystallization involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

Crystallization of the Hydrochloride Salt: The purity of the final product is significantly influenced by the crystallization process of the hydrochloride salt. The selection of an appropriate solvent system is paramount for obtaining well-defined crystals and for the effective exclusion of impurities. The rate of cooling and agitation can also impact crystal size and purity. Washing the filtered salt with a suitable solvent helps to remove any remaining soluble impurities.

Novel Synthetic Approaches and Derivatization Strategies

Research into the synthesis of benzyltropine and its analogues continues to explore more efficient and versatile methods.

A significant advancement in this area is the development of combinatorial synthesis approaches to create libraries of benztropine analogues. One such method utilizes a radical azidonation of a protected 3-benzyloxy-8-azabicyclo[3.2.1]octane derivative as a key step. The resulting azide intermediate can then be reacted with various Grignard reagents to introduce diversity at the diphenylmethyl position. This is followed by deprotection and N-alkylation to yield a range of benztropine analogues. This strategy allows for the rapid generation of numerous derivatives for structure-activity relationship studies.

Exploration of Alternative Precursors for Tropane Skeleton Formation

The tropane skeleton is the fundamental building block of benzyltropine. While tropine, derived from natural sources or through established synthetic routes, is the conventional precursor, research has also focused on novel methods for constructing the 8-azabicyclo[3.2.1]octane core from different starting materials.

Development of Stereoselective Synthetic Pathways

The benzyltropine molecule contains a tropane ring system, which is a bicyclic amine characterized by specific stereochemistry. The development of stereoselective synthetic pathways is crucial for producing enantiomerically pure forms of benzyltropine, which may exhibit different pharmacological properties. While specific literature detailing the stereoselective synthesis of benzyltropine hydrochloride is not extensively available, the principles can be inferred from the synthesis of other tropane alkaloids and related chiral compounds.

Stereoselective synthesis aims to control the formation of stereoisomers. In the context of benzyltropine, this would involve controlling the stereochemistry at the C-3 position of the tropane ring where the benzyloxy group is attached. General strategies for achieving stereoselectivity in the synthesis of tropane alkaloids include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For benzyltropine, this could involve starting with a chiral precursor that already contains the desired stereochemistry of the tropane ring.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other. For instance, asymmetric hydrogenation or asymmetric alkylation reactions could be employed in the synthesis of a key chiral intermediate.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

A common method for achieving enantiomeric purity is through chiral resolution . This process involves the separation of a racemic mixture into its individual enantiomers. A widely used technique is the formation of diastereomeric salts. By reacting a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent, a pair of diastereomers is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers. wikipedia.orgpharmtech.com

The following table outlines common chiral resolving agents that could be applicable for the resolution of a chiral intermediate in the synthesis of benzyltropine:

| Resolving Agent Class | Examples | Applicable Functional Group in Substrate |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid | Basic amines |

| Chiral Bases | (-)-Brucine, (+)-Cinchonine, (-)-Strychnine | Carboxylic acids |

In the context of benzyltropine synthesis, if a racemic intermediate with a suitable functional group (e.g., an amine or a carboxylic acid) is formed, it could be resolved using an appropriate chiral resolving agent to obtain the desired enantiomer for the final steps of the synthesis.

Scale-Up Considerations in Chemical Synthesis Research

The transition of a chemical synthesis from a laboratory scale to an industrial scale, known as scale-up, presents numerous challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the production of benzyltropine hydrochloride, several key factors would need careful consideration.

A general synthetic route to benztropine involves the reaction of bromodiphenylmethane with tropine. researchgate.netnih.gov Another described method is the reaction of diphenyldiazomethane with tropine. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.

Key Scale-Up Considerations:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for determining the optimal reaction time, temperature, and concentration of reactants. The heat generated or absorbed during the reaction (reaction enthalpy) must be managed to maintain a stable and safe process. Inadequate heat removal on a large scale can lead to thermal runaway reactions.

Mass and Heat Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, which can limit the efficiency of heat and mass transfer. This can affect reaction rates, selectivity, and product purity. Agitation and reactor design become critical to ensure proper mixing and temperature control.

Solvent Selection and Recovery: The choice of solvent is critical for reaction performance, product isolation, and environmental impact. On a large scale, solvent recovery and recycling are essential for economic and environmental reasons.

Process Safety: A thorough hazard analysis is required to identify and mitigate potential safety risks, such as flammable solvents, corrosive reagents (like hydrochloric acid), and exothermic reactions.

Product Isolation and Purification: The method of product isolation (e.g., crystallization, distillation, extraction) must be scalable and efficient. The purification technique needs to consistently produce benzyltropine hydrochloride of the required purity. Crystallization is often a preferred method for purification on a large scale as it can be highly selective.

Waste Management: Large-scale production generates significant amounts of waste. Developing a sustainable waste management plan, including the treatment and disposal of byproducts and spent reagents, is a critical consideration.

Continuous Flow Chemistry: For certain reactions, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. nih.gov Continuous reactors have a much higher surface-area-to-volume ratio, allowing for better heat and mass transfer. This can be particularly beneficial for highly exothermic or hazardous reactions.

The following table summarizes some of the potential challenges and mitigation strategies for the scale-up of benzyltropine hydrochloride synthesis:

| Challenge | Potential Mitigation Strategies |

| Exothermic Reaction Control | Use of jacketed reactors with efficient cooling systems, controlled addition of reagents, use of a solvent with a suitable boiling point to act as a heat sink. |

| Inefficient Mixing | Optimization of agitator design and speed, use of baffles in the reactor, consideration of continuous flow reactors. |

| Product Purity and Polymorphism | Careful control of crystallization conditions (solvent, temperature, cooling rate), seeding, and post-crystallization processing. |

| Handling of Corrosive HCl | Use of corrosion-resistant materials for reactors and transfer lines (e.g., glass-lined steel), implementation of appropriate personal protective equipment and safety protocols. |

| Solvent Loss and Environmental Impact | Implementation of solvent recovery systems (e.g., distillation), selection of greener solvents where possible. |

Structure Activity Relationship Sar Studies of Benzyltropine Hydrochloride and Its Analogues

Systematic Structural Modifications and Their Impact on Receptor Binding

The benzyltropine molecule offers several sites for chemical modification, including the two aromatic rings of the benzhydryl ether moiety and the nitrogen atom of the tropane (B1204802) ring. Researchers have systematically introduced a variety of substituents at these positions to probe the steric and electronic factors that govern receptor recognition and binding affinity.

Analysis of Substituents on the Aromatic Rings

Modifications to the two phenyl rings of the benzhydryl ether group have a significant impact on the binding affinity of benzyltropine analogues at the dopamine (B1211576) transporter. Generally, smaller substituents on the aromatic rings are well-tolerated for DAT binding. nih.govnih.gov The position of the substituent also plays a crucial role. For instance, the introduction of fluorine atoms at the 4- and 4'-positions of the phenyl rings can enhance DAT affinity.

The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, also influence receptor interaction. While a comprehensive dataset for a wide range of electronic substitutions on benzyltropine analogues is not extensively available in the public domain, general principles of medicinal chemistry suggest that these modifications can alter the electrostatic potential of the molecule, thereby affecting its interaction with the amino acid residues in the receptor's binding pocket.

Investigation of Alterations at the Tropane Ring N-Position

The nitrogen atom of the tropane ring is a key site for structural modification, and alterations at this position have been shown to significantly modulate the receptor binding profile of benzyltropine analogues. The parent compound, benzyltropine, possesses a methyl group at the N-8 position. Replacing this methyl group with other substituents has profound effects on the compound's affinity for both the dopamine transporter and muscarinic M1 receptors.

Studies have shown that a variety of N-substituents can be accommodated by the dopamine transporter, with many N-substituted analogues retaining high affinity. researchgate.net In contrast, muscarinic M1 receptor affinity is highly sensitive to the nature of the N-substituent. A general trend observed is that increasing the steric bulk of the substituent at the nitrogen position leads to a significant reduction in muscarinic receptor binding affinity. nih.gov This has been a key strategy in developing benzyltropine analogues with increased selectivity for the dopamine transporter over muscarinic receptors. For example, replacing the N-methyl group with larger alkyl or functionalized groups can decrease M1 affinity by several orders of magnitude while maintaining potent DAT binding.

Effects of Steric and Electronic Factors on Molecular Interactions

The interaction of benzyltropine analogues with their receptor targets is governed by a combination of steric and electronic factors. The size and shape of the molecule (steric factors) determine how well it fits into the binding pocket of the receptor, while the distribution of electron density within the molecule (electronic factors) influences the strength and nature of the intermolecular interactions, such as hydrogen bonds and electrostatic interactions.

As discussed, steric bulk at the N-position of the tropane ring is a critical determinant of muscarinic M1 receptor affinity. Larger substituents are thought to cause steric hindrance, preventing the optimal orientation of the ligand within the M1 receptor's binding site. nih.gov For the dopamine transporter, the binding site appears to be more accommodating to larger N-substituents.

The electronic nature of substituents on the aromatic rings can influence binding affinity by modulating the molecule's polarity and ability to engage in specific interactions. Electron-withdrawing groups, such as halogens, can alter the charge distribution on the phenyl rings, potentially leading to more favorable interactions with complementary residues in the DAT binding site. Conversely, electron-donating groups could also enhance affinity depending on the specific electronic requirements of the receptor pocket. A detailed quantitative analysis of these electronic effects often requires computational modeling in conjunction with experimental binding data.

Comparative SAR Analysis across Different Receptor Targets

A key goal of SAR studies on benzyltropine analogues has been to understand and improve their selectivity for specific receptor targets. By comparing the binding affinities of a series of modified compounds at both the dopamine transporter and muscarinic M1 receptors, researchers can identify structural features that confer selectivity.

Dopamine Transporter (DAT) Binding Affinities

Benzyltropine and its analogues are known to bind with moderate to high affinity to the dopamine transporter, inhibiting the reuptake of dopamine. nih.govnih.gov SAR studies have demonstrated that the benzhydryl ether moiety is crucial for this activity. As previously noted, substitutions on the aromatic rings and the tropane nitrogen can modulate this affinity. The following table presents the DAT binding affinities (Ki values) for a selection of N-substituted 4',4''-difluorobenzyltropine analogues.

| Compound | N-Substituent | DAT Ki (nM) |

|---|---|---|

| AHN 1-055 | -CH3 | 11.6 |

| Analogue 1 | -H | 108 |

| Analogue 2 | -CH2CH=CH2 (Allyl) | 20.3 |

| Analogue 3 | -CH2CH2CH3 (n-Propyl) | 11.0 |

| Analogue 4 | -CH2CH(CH3)2 (Isobutyl) | 23.0 |

Data sourced from scientific literature.

Muscarinic Acetylcholine (B1216132) Receptor Binding Affinities (M1 Subtype Focus)

In addition to their affinity for the DAT, many benzyltropine analogues also bind to muscarinic acetylcholine receptors, particularly the M1 subtype. nih.gov This activity is largely attributed to the tropane alkaloid scaffold, which is a common feature in many muscarinic antagonists. As highlighted earlier, SAR studies have revealed that the N-substituent on the tropane ring is a major determinant of M1 receptor affinity. The following table illustrates the impact of N-substitution on the M1 binding affinity of 4',4''-difluorobenzyltropine analogues, demonstrating a clear trend of decreasing affinity with increasing substituent size.

| Compound | N-Substituent | M1 Ki (nM) |

|---|---|---|

| AHN 1-055 | -CH3 | 12.0 |

| Analogue 1 | -H | 177 |

| Analogue 2 | -CH2CH=CH2 (Allyl) | 416 |

| Analogue 3 | -CH2CH2CH3 (n-Propyl) | 1030 |

| Analogue 4 | -CH2CH(CH3)2 (Isobutyl) | 960 |

Data sourced from scientific literature.

Histamine (B1213489) H1 Receptor Binding Affinities

Benzyltropine (BZT) and its analogues exhibit a wide spectrum of binding affinities for the histamine H1 receptor. nih.govnih.gov Radioligand binding assays, utilizing [³H]mepyramine in rat brain preparations, have demonstrated that these compounds possess Ki values for the H1 receptor ranging from 16 nM to 37,600 nM. nih.govnih.gov This broad range indicates that structural modifications to the benzyltropine scaffold significantly influence its interaction with the histamine H1 receptor.

The affinity of benzyltropine analogues for the H1 receptor does not appear to correlate with their affinity for the dopamine transporter (DAT), suggesting that the structural requirements for binding to these two receptor sites are distinct. nih.gov This lack of correlation underscores the potential for developing analogues with selective affinity for either the H1 receptor or the DAT. nih.gov For instance, substitutions at the 2- and N-positions of the tropane ring are generally preferred for DAT binding, whereas these modifications seem to interfere with optimal binding at the histamine H1 receptor, potentially by overlapping with essential regions of the receptor. nih.gov Conversely, while smaller substituents on the diphenylmethoxy group's aromatic rings are generally well-tolerated for both receptors, substitution on only one of the aromatic rings is preferable for H1 receptor affinity. nih.gov

| Compound Class | Binding Affinity Range (Ki) | Receptor Target |

|---|---|---|

| Benzyltropine Analogues | 16 nM - 37,600 nM | Histamine H1 Receptor |

| Benzyltropine Analogues | 8.5 nM - 6,370 nM | Dopamine Transporter (DAT) |

Development of Pharmacophore Models for Receptor Selectivity

To understand the structural determinants of receptor selectivity, pharmacophore models have been developed. A stereoselective histamine H1-antagonist pharmacophore model was created using a five-point superimposition of classical H1 antagonists, with cyproheptadine (B85728) serving as the template. nih.govnih.gov Classical histamine H1 receptor antagonists typically feature two aromatic or hydrophobic rings and a side chain with a nitrogen atom capable of cationic interactions. nih.gov The selectivity of these compounds is often governed by specific structural or conformational preferences. nih.gov

This developed pharmacophore was then used as a tool to compare the structural and conformational requirements for benzyltropine analogues to bind to the H1 receptor. nih.gov By superimposing various BZT analogues onto this model, researchers can analyze how different structural modifications align with the key features of the H1 antagonist pharmacophore. This comparative analysis helps to rationalize the observed binding affinities and provides a framework for designing new analogues with improved selectivity. nih.govnih.gov The use of such models is a crucial ligand-based approach in drug discovery, helping to identify the key steric and electronic features necessary for optimal interaction with a biological target. dovepress.comnih.gov

Computational Approaches in SAR Elucidation

Molecular modeling plays a pivotal role in elucidating the structure-activity relationships of benzyltropine analogues by providing insights into their binding modes at the molecular level. nih.gov While detailed models often focus on the dopamine transporter (DAT), the principles and techniques are applied to understand interactions with the histamine H1 receptor as well. nih.govnih.gov These computational methods help to characterize the binding site and understand the structural requirements for ligand affinity and selectivity. nih.gov

For the histamine H1 receptor, modeling studies informed by SAR data suggest that specific substitutions on the benzyltropine scaffold have different effects on binding. For example, substituents at the 2- and N-positions of the tropane ring, which are favorable for DAT binding, appear to clash with or overlap essential regions within the histamine H1 receptor binding site. nih.gov This suggests a different topology or set of key interaction points in the H1 receptor pocket compared to the DAT. Furthermore, modeling can help visualize why substitution on only one of the aromatic rings of the diphenylmethoxy group is preferred for H1 receptor affinity, potentially due to the specific shape and hydrophobic subpockets of the receptor binding site. nih.gov These computational models, often built based on the structures of homologous proteins, are critical for interpreting experimental data and guiding further research. nih.gov

The insights gained from SAR studies and computational modeling provide a foundation for structure-based drug design, aiming to create novel benzyltropine analogues with desired pharmacological profiles. nih.gov The goal is to systematically modify the chemical structure to enhance affinity for the target receptor while minimizing off-target effects. nih.gov

Key design principles derived from studies on benzyltropine analogues include:

Aromatic Ring Substitution: To enhance histamine H1 receptor affinity, medicinal chemists should prioritize substitutions on only one of the two aromatic rings of the diphenylmethoxy moiety. Smaller substituents are generally better tolerated. nih.gov

Tropane Ring Modification: Modifications at the 2- and N-positions of the tropane ring should be approached with caution when targeting the H1 receptor, as these positions appear to be critical for DAT interaction but detrimental to H1 receptor binding. nih.gov Designing compounds with minimal bulk at these positions may favor H1 selectivity over DAT.

By applying these principles, researchers can rationally design new compounds and predict their potential for binding affinity and selectivity, thereby streamlining the drug discovery process. nih.gov Molecular models of the histamine H1 receptor provide a valuable platform for virtually screening new designs and prioritizing candidates for synthesis and biological testing. nih.gov

Receptor Binding and Pharmacological Mechanisms of Benzyltropine Hydrochloride

Detailed Mechanism of Action at Muscarinic Acetylcholine (B1216132) Receptors

Benzyltropine hydrochloride functions as a potent antagonist at muscarinic acetylcholine receptors, a key aspect of its therapeutic effects. nih.gov This antagonism is central to its modulation of cholinergic activity within the central nervous system.

By competitively blocking muscarinic receptors, benzyltropine hydrochloride effectively reduces the physiological effects of acetylcholine in the central nervous system. nih.gov In conditions characterized by an imbalance between dopaminergic and cholinergic signaling, such as Parkinsonism, the overactivity of acetylcholine is a key pathological feature. drugbank.com Benzyltropine's antagonism of acetylcholine activity helps to correct this imbalance. drugbank.com This modulation of central cholinergic activity is a primary contributor to its therapeutic applications in movement disorders. nih.gov

Table 1: Binding Affinity of Benzyltropine at Muscarinic Acetylcholine Receptors

| Receptor Subtype | Binding Affinity (Ki/IC50) | Species/Tissue |

| M1 | 0.59 nM (Ki) | Rat brain membranes |

| M3 | 20 nM (IC50) | Human recombinant (in CHO-K1 cells) |

Inhibition of Dopamine (B1211576) Transporter Activity

In addition to its anticholinergic properties, benzyltropine hydrochloride is a potent inhibitor of the dopamine transporter (DAT). drugbank.com This action directly influences dopaminergic signaling pathways.

The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. drugbank.com Benzyltropine binds to the DAT and inhibits this reuptake process. drugbank.com This inhibition leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission. drugbank.com Analogues of benzyltropine are recognized as potent inhibitors of the dopamine transporter.

The inhibition of dopamine reuptake by benzyltropine results in a dose-dependent increase of dopamine in the nerve terminals of the dopaminergic system. drugbank.com This elevation of extracellular dopamine levels can produce significant effects on motor control and other dopamine-mediated functions. The binding site for benzyltropine on the dopamine transporter has been found to overlap with that of dopamine itself, indicating a competitive mechanism of action at the transporter level.

Table 2: Benzyltropine Activity at the Dopamine Transporter

| Parameter | Value |

| Binding Affinity (Ki) | 237 nM |

| Dopamine Reuptake Inhibition (Ki) | 130 nM |

Antihistaminic Activity at Histamine (B1213489) H1 Receptors

Benzyltropine hydrochloride also possesses significant antihistaminic properties, primarily through its interaction with histamine H1 receptors. drugbank.com

In Vitro Assays for Receptor Binding Kinetics and Thermodynamics

Radioligand Binding Studies

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor or transporter. creative-bioarray.com These assays utilize a radioactively labeled ligand (a molecule with known high affinity for the target) to quantify the binding of an unlabeled compound, such as benzyltropine. The general principle involves incubating the receptor source (e.g., brain tissue homogenates or cells expressing the target receptor) with the radioligand in the presence and absence of the test compound. nih.govmerckmillipore.com

Two primary types of radioligand binding assays are commonly employed:

Saturation Binding Assays: These are used to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). nih.govcreative-bioarray.com

Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound (like benzyltropine) for the receptor. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation along with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor. nih.gov

For benzyltropine and its targets, specific radioligands are used. For instance, studies on the dopamine transporter have utilized radiolabeled compounds like [³H]CFT (WIN 35,428) in competition binding assays. nih.govresearchgate.net To assess affinity for muscarinic receptors, [³H]quinuclidinyl benzilate (QNB) has been employed. nih.gov Affinity at histamine H1 receptors has been determined using [³H]mepyramine as the radioligand. nih.gov

Functional Assays for Receptor Activation or Inhibition

While binding assays measure affinity, functional assays measure the biological response resulting from a ligand binding to its receptor. They can determine whether a compound acts as an agonist (activator), antagonist (inhibitor/blocker), or inverse agonist. nih.gov

Transporter Function Assays: For the dopamine transporter (DAT), the most relevant functional assay is the measurement of dopamine uptake inhibition. nih.gov In this type of assay, cells expressing DAT or synaptosomes (isolated nerve terminals) are incubated with radiolabeled dopamine ([³H]dopamine). The ability of benzyltropine to block the uptake of [³H]dopamine into the cells or synaptosomes is measured. The potency of inhibition (IC50) provides a functional measure of the compound's effect on the transporter. nih.gov These studies confirm that benzyltropine is a potent inhibitor of DAT function. drugbank.comnih.gov

Receptor Function Assays: For G-protein coupled receptors (GPCRs) like muscarinic and histamine receptors, where benzyltropine acts as an antagonist, functional assays are designed to measure the blockade of an agonist-induced response. drugbank.comwikipedia.org For example, a cell line expressing the M1 muscarinic receptor can be stimulated with a known muscarinic agonist (like carbachol), which would typically lead to a measurable downstream signal, such as an increase in intracellular calcium or inositol (B14025) phosphate (B84403) production. semanticscholar.org The functional potency of benzyltropine as an antagonist would be determined by its ability to inhibit this agonist-induced signal in a concentration-dependent manner. Similarly, for the H1 histamine receptor, functional assays would measure benzyltropine's ability to block histamine-induced cellular responses.

In Vitro Metabolism and Biotransformation of Benzyltropine Hydrochloride

Identification of In Vitro Metabolic Pathways

In vitro investigations have consistently shown that benzyltropine undergoes metabolism through three main Phase I pathways: N-oxidation, N-dealkylation, and ring hydroxylation. nih.govusask.ca These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver. While direct in vitro studies on benzyltropine identifying the specific CYP isozymes are not extensively detailed in the available literature, research on its chloro-analogs strongly suggests the involvement of CYP2D6 and CYP2C19 in its metabolism.

N-oxidation represents a significant pathway in the in vitro metabolism of benzyltropine. This process involves the oxidation of the nitrogen atom in the tropane (B1204802) ring, leading to the formation of N-oxide metabolites. researchgate.net This reaction is a common metabolic route for compounds containing tertiary amine functionalities. The formation of N-oxides can sometimes be reversible, and these metabolites may possess their own pharmacological activity. researchgate.net

N-dealkylation is another key metabolic transformation observed for benzyltropine in in vitro systems. This reaction involves the removal of the methyl group attached to the nitrogen atom of the tropane ring, resulting in the formation of a secondary amine metabolite, N-desmethylbenztropine. researchgate.net This process is a well-established pathway for many drugs containing N-alkyl groups and is typically mediated by CYP enzymes.

Ring hydroxylation is a crucial pathway for the biotransformation of the benzyltropine molecule. This reaction involves the addition of a hydroxyl group to the aromatic ring of the diphenylmethoxy moiety. researchgate.net Specifically, hydroxylation at the 4'-position of one of the phenyl rings is a prominent metabolic step. This hydroxylation increases the polarity of the molecule, facilitating further metabolism and excretion.

Characterization of Major In Vitro Metabolites

The metabolic pathways described above lead to the formation of a series of Phase I and Phase II metabolites. These metabolites have been identified and characterized in various in vitro systems, primarily using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

In vitro studies have successfully identified several major Phase I metabolites of benzyltropine. These metabolites are the direct products of the N-oxidation, N-dealkylation, and ring hydroxylation pathways. The identified metabolites reflect the multifaceted nature of benzyltropine's initial biotransformation. researchgate.net

Table 1: Major Phase I Metabolites of Benzyltropine Identified in In Vitro Studies

| Metabolite Name | Metabolic Pathway |

|---|---|

| Benztropine (B127874) N-oxide | N-Oxidation |

| N-desmethylbenztropine | N-Dealkylation |

| 4'-hydroxybenztropine | Ring Hydroxylation |

| 4'-hydroxybenztropine N-oxide | N-Oxidation & Ring Hydroxylation |

| N-desmethyl-4'-hydroxybenztropine | N-Dealkylation & Ring Hydroxylation |

| Methoxy-4'-hydroxybenztropine | Ring Hydroxylation & Methylation |

Following Phase I metabolism, the newly introduced or exposed functional groups on the benzyltropine metabolites, particularly the hydroxyl groups, can undergo Phase II conjugation reactions. The most significant of these is glucuronidation, where glucuronic acid is attached to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This process substantially increases the water solubility of the metabolites, preparing them for efficient elimination from the body. In vitro studies have characterized several glucuronide conjugates of benzyltropine metabolites. researchgate.net

Table 2: Major Phase II Metabolites (Glucuronide Conjugates) of Benzyltropine Identified in In Vitro Studies

| Metabolite Name | Precursor Metabolite | Conjugation Reaction |

|---|---|---|

| 4'-O-glucuronylbenzotropine | 4'-hydroxybenztropine | Glucuronidation |

| N-desmethyl-4'-O-glucuronylbenztropine | N-desmethyl-4'-hydroxybenztropine | Glucuronidation |

| Methoxy-4'-O-glucuronylbenztropine | Methoxy-4'-hydroxybenztropine | Glucuronidation |

Enzymatic Biotransformation Studies

The enzymatic breakdown of Benzyltropine hydrochloride involves several key enzyme families, with the Cytochrome P450 (CYP) superfamily playing a central role in its initial metabolic transformations.

Involvement of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP2C19)

The Cytochrome P450 system is a critical component of Phase I metabolism, responsible for the oxidation, reduction, and hydrolysis of a vast array of xenobiotics, including many pharmaceutical compounds. mdpi.com Research into the metabolism of benztropine analogs has provided strong evidence for the involvement of specific CYP isozymes.

Studies on a chloro-analog of benztropine, 4',4''-diCl BZT, have demonstrated that it is a substrate for human CYP2D6 and CYP2C19. mdpi.com This suggests that Benzyltropine hydrochloride itself is also likely metabolized by these polymorphic enzymes. The primary metabolic pathways attributed to these enzymes are N-dealkylation and ring hydroxylation. drugbank.com N-demethylation leads to the formation of N-desmethylbenztropine, while hydroxylation results in metabolites such as 4'-hydroxybenztropine. nih.gov

The genetic variability in CYP2D6 and CYP2C19 can lead to significant inter-individual differences in the rate of Benzyltropine hydrochloride metabolism. mdpi.commdpi.com Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genetic makeup, which can influence the metabolic profile of the drug. mdpi.com

Table 1: Cytochrome P450 Enzymes Implicated in Benzyltropine Metabolism

| Enzyme Family | Specific Isozyme | Implicated Role in Benzyltropine Metabolism |

|---|---|---|

| Cytochrome P450 | CYP2D6 | N-dealkylation, Ring hydroxylation |

Other Metabolic Enzymes in In Vitro Systems

Beyond the well-established role of the CYP450 system, other enzymes are involved in the biotransformation of Benzyltropine hydrochloride. Flavin-containing monooxygenases (FMOs) are another class of Phase I enzymes that can catalyze the N-oxidation of compounds containing a nitrogen atom. nih.govnih.gov This pathway is responsible for the formation of Benztropine N-oxide, a significant metabolite of the parent compound. nih.gov

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, which are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net These enzymes transfer glucuronic acid to the metabolite, increasing its water solubility and facilitating its excretion. nih.gov For instance, the hydroxylated metabolites of benztropine can be conjugated with glucuronic acid to form glucuronide derivatives. drugbank.com

Table 2: Other Metabolic Enzymes in Benzyltropine Biotransformation

| Enzyme Family | Specific Enzyme Type | Role in Benzyltropine Metabolism |

|---|---|---|

| Flavin-containing Monooxygenases | FMO | N-oxidation to form Benztropine N-oxide |

In Vitro Model Systems for Metabolism Research

To investigate the metabolic fate of Benzyltropine hydrochloride, researchers employ various in vitro systems that replicate the metabolic environment of the liver.

Liver Microsome Applications

Human liver microsomes are vesicles of the endoplasmic reticulum that are rich in Phase I enzymes, particularly the CYP450 family. researchgate.net They are a standard tool for in vitro drug metabolism studies. researchgate.net Incubations of Benzyltropine hydrochloride with human liver microsomes in the presence of necessary co-factors allow for the identification and quantification of its primary metabolites, such as N-desmethylbenztropine, 4'-hydroxybenztropine, and Benztropine N-oxide. These studies are crucial for determining the metabolic stability of the compound and for identifying the specific CYP isozymes involved through the use of selective inhibitors or recombinant enzymes.

S9 Fraction Investigations

The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate and contains both the microsomal and cytosolic fractions. nih.gov This makes it a more comprehensive in vitro model than microsomes alone, as it contains both Phase I and Phase II metabolic enzymes, including UGTs and sulfotransferases. nih.gov Utilizing the S9 fraction allows for the investigation of the complete metabolic cascade of Benzyltropine hydrochloride, from initial oxidation by CYPs and FMOs to the subsequent conjugation of the metabolites. nih.gov

Table 3: Comparison of In Vitro Model Systems

| In Vitro System | Key Components | Metabolic Reactions Studied |

|---|---|---|

| Liver Microsomes | Endoplasmic reticulum vesicles with Phase I enzymes (e.g., CYPs, FMOs) | Oxidation, N-dealkylation, Hydroxylation |

Co-factor Requirements in In Vitro Metabolic Assays

For the enzymatic reactions to occur in in vitro systems, the presence of specific co-factors is essential. Phase I reactions catalyzed by CYP450 enzymes require a source of reducing equivalents, which is provided by the NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). nih.gov Similarly, FMO-mediated reactions are also NADPH-dependent. nih.gov

For Phase II conjugation reactions, such as glucuronidation, the co-factor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) is required as the donor of the glucuronic acid moiety. nih.govebmconsult.com The inclusion of these co-factors in the incubation mixtures is critical for the successful in vitro investigation of Benzyltropine hydrochloride's metabolism.

Table 4: Essential Co-factors for In Vitro Metabolism of Benzyltropine

| Metabolic Phase | Enzyme Family | Required Co-factor(s) |

|---|---|---|

| Phase I | Cytochrome P450 (CYP) | NADPH |

| Phase I | Flavin-containing Monooxygenases (FMO) | NADPH |

In Vitro Drug Transporter Interactions of Benzyltropine Hydrochloride

The interaction of drugs with membrane transporters is a critical determinant of their absorption, distribution, metabolism, and excretion (ADME) profile. P-glycoprotein (P-gp), an efflux transporter, plays a significant role in limiting the cellular uptake and bioavailability of many therapeutic agents. Understanding the interplay between a drug candidate and P-gp is therefore essential in drug development. This section explores the in vitro interactions of benzyltropine with the P-glycoprotein transporter.

Substrate and Inhibitor Studies with P-glycoprotein (P-gp)

While direct experimental studies on benzyltropine hydrochloride as a P-gp substrate or inhibitor are limited in publicly available literature, research on its structural analogs provides significant insights into its potential interactions with this efflux pump.

Furthermore, the involvement of P-gp in the transport of these benztropine analogs was confirmed by the use of verapamil (B1683045), a known P-gp inhibitor. nih.gov The presence of verapamil led to a reduction in the efflux ratio and an increase in the absorptive transport of the chloro-BZT analogs, indicating a direct interaction with the P-gp transporter. nih.gov

Computational predictions from databases such as DrugBank suggest that benztropine may also act as a P-gp inhibitor. However, experimental verification of this inhibitory potential, including the determination of an IC50 value, is not extensively documented in scientific literature.

Efflux Transport Across Cell Monolayers (e.g., MDCK-MDR1, Caco-2)

To quantitatively assess the interaction of benztropine analogs with P-gp, in vitro studies have utilized Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) and human colon adenocarcinoma cells (Caco-2). Both cell lines are well-established models for studying drug permeability and P-gp-mediated efflux.

The apparent permeability (Papp) and efflux ratios of four chloro-analogs of benztropine were determined across both MDCK-MDR1 and Caco-2 cell monolayers. The permeability of these analogs varied, with Papp values ranging from 8.26 to 32.23 x 10⁻⁶ cm/s in MDCK-MDR1 cells and from 1.37 to 21.65 x 10⁻⁶ cm/s in Caco-2 cells. nih.gov

The efflux ratios, which are calculated as the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction, were found to be significantly greater than 1. This indicates active efflux transport. In MDCK-MDR1 cells, the efflux ratios for the benztropine analogs ranged from 2.1 to 6.9. nih.gov The efflux was even more pronounced in Caco-2 cells, with ratios ranging from 3.3 to 28.4. nih.gov These findings strongly suggest that the chloro-analogs of benztropine are actively transported out of the cells by P-gp.

The addition of the P-gp inhibitor verapamil reduced these efflux ratios, further confirming that the observed efflux is mediated by P-glycoprotein. nih.gov

Table 1: Permeability and Efflux Ratios of Chloro-Benztropine Analogs in MDCK-MDR1 Cell Monolayers

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|

| Chloro-BZT Analog 1 | 8.26 | 2.1 |

| Chloro-BZT Analog 2 | 15.4 | 3.5 |

| Chloro-BZT Analog 3 | 22.1 | 5.2 |

| Chloro-BZT Analog 4 | 32.23 | 6.9 |

Table 2: Permeability and Efflux Ratios of Chloro-Benztropine Analogs in Caco-2 Cell Monolayers

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|

| Chloro-BZT Analog 1 | 1.37 | 3.3 |

| Chloro-BZT Analog 2 | 7.89 | 10.8 |

| Chloro-BZT Analog 3 | 14.5 | 19.7 |

| Chloro-BZT Analog 4 | 21.65 | 28.4 |

Analytical Chemistry Approaches for Benzyltropine Hydrochloride Research

Chromatographic Methods for Qualitative and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For benzyltropine hydrochloride, various chromatographic methods are employed to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzyltropine hydrochloride due to its high efficiency, sensitivity, and applicability to non-volatile compounds. A typical HPLC method involves a stationary phase, a mobile phase, and a detector.

Method Development: The development of a robust HPLC method for benzyltropine hydrochloride involves the systematic optimization of several parameters to achieve the desired separation.

Column Selection: A reversed-phase C18 or C8 column is commonly selected for the analysis of moderately polar compounds like benzyltropine hydrochloride. These columns contain a non-polar stationary phase, and the separation is based on the compound's hydrophobic interactions.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. researchgate.net The ratio of these components is adjusted to control the retention time and resolution of the analyte peak. The pH of the aqueous phase is also a critical parameter that can be adjusted to optimize the peak shape and retention of the ionic benzyltropine hydrochloride. researchgate.net

Detection: A photodiode array (PDA) or a standard UV detector is frequently used for detection. The wavelength is set at the absorbance maximum (λmax) of benzyltropine hydrochloride to ensure maximum sensitivity.

Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. mansapublishers.comijarsct.co.inresearchgate.net Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. mansapublishers.com

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 1: Example HPLC Method Parameters for a Hydrochloride Compound

| Parameter | Condition |

|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.1% Orthophosphoric acid (45:55 v/v) mansapublishers.com |

| Flow Rate | 1.0 mL/min mansapublishers.com |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | 210 nm researchgate.net |

| Injection Volume | 20 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. mdpi.comwaters.com

UPLC methods are particularly advantageous for high-throughput screening and for analyzing complex samples where high resolution is critical. scirp.org A stability-indicating UPLC method has been developed for the related compound, benztropine (B127874) mesylate, which can be adapted for benzyltropine hydrochloride. researchgate.net In this method, separation was achieved on a reversed-phase C8 column with a mobile phase consisting of acetonitrile and aqueous sodium dodecyl sulfate, adjusted to an acidic pH. researchgate.net Quantification was achieved at 210 nm. researchgate.net The significantly shorter analysis time—often reduced from 40 minutes in HPLC to under 10 minutes in UPLC—is a key benefit. scirp.org

Table 2: UPLC Method Parameters for Benztropine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed Phase C8 (50 mm x 2.1 i.d., 1.9 µm ps) researchgate.net |

| Mobile Phase | Acetonitrile : Aqueous Sodium Dodecyl Sulfate (50:50, v/v), pH adjusted to 3 researchgate.net |

| Flow Rate | 0.5 mL/min researchgate.net |

| Detection Wavelength | 210 nm researchgate.net |

| Linearity Range | 20–200 µg/mL researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique. When combined with a densitometer, TLC can be used for quantitative analysis. nih.govmdpi.comijpsonline.com A TLC-densitometric method provides both qualitative and quantitative data by measuring the absorbance or fluorescence of the separated spots on the TLC plate. nih.govijpsonline.com

For the analysis of benztropine, a method was developed using silica gel 60 F254 plates as the stationary phase. researchgate.netresearchgate.net The mobile phase, a mixture of hexane, methylene chloride, and triethylamine, facilitates the separation of the compound. researchgate.netresearchgate.net After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 235 nm) to quantify the amount of benzyltropine hydrochloride present. researchgate.netresearchgate.net This method is particularly useful for stability studies, as it can effectively separate the parent drug from its degradation products. researchgate.net

Table 3: TLC-Densitometric Method Parameters for Benztropine Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | TLC aluminum plates precoated with silica gel 60 F254 researchgate.netresearchgate.net |

| Mobile Phase | Hexane : Methylene Chloride : Triethylamine (5:5:0.6, by volume) researchgate.netresearchgate.net |

| Scanning Wavelength | 235 nm researchgate.netresearchgate.net |

| Linearity Range | 1.5–10 µ g/band researchgate.netresearchgate.net |

| Rf Value | 0.19 researchgate.net |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While benzyltropine hydrochloride itself is a salt and non-volatile, it can be analyzed by GC after conversion to its more volatile free base form or through derivatization. GC is often coupled with a mass spectrometer (GC-MS), which provides high selectivity and structural information.

The analysis of structurally related tricyclic compounds by GC often involves sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. mdpi.com Modern microextraction techniques are also being implemented to minimize solvent usage. mdpi.com A capillary column, such as a CP-Sil 8 CB or HP-5, is typically used for separation. mdpi.com The use of a nitrogen-selective detector can enhance the sensitivity for nitrogen-containing compounds like benzyltropine. mdpi.com

Spectroscopic Techniques for Compound Analysis

Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte. These techniques are invaluable for both the identification and quantification of chemical compounds.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To analyze benzyltropine hydrochloride, a solution of the compound is prepared in a suitable solvent, such as methanol or dilute hydrochloric acid. indexcopernicus.comresearchgate.net The UV spectrum is then recorded over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). indexcopernicus.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of benzyltropine hydrochloride in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. indexcopernicus.com Method validation for UV-Vis spectrophotometry includes assessing parameters like linearity, accuracy, precision, LOD, and LOQ. indexcopernicus.comresearchgate.net

Table 4: Example UV-Vis Spectrophotometry Validation Parameters

| Parameter | Typical Value/Range |

|---|---|

| Solvent | Methanol |

| λmax | ~237 nm (Example for similar HCl compound) indexcopernicus.com |

| Linearity Range | 2-10 µg/mL indexcopernicus.com |

| Correlation Coefficient (r²) | > 0.99 indexcopernicus.com |

| Accuracy (% Recovery) | 99-104% indexcopernicus.com |

| LOD | ~0.22 µg/mL indexcopernicus.com |

| LOQ | ~0.67 µg/mL indexcopernicus.com |

Derivative Spectrophotometry and Ratio Spectra Analysis

Derivative spectrophotometry and ratio spectra analysis are powerful techniques for the quantitative determination of Benzyltropine hydrochloride, particularly in the presence of its degradation products. These methods enhance the resolution of overlapping spectra, allowing for the selective measurement of the target analyte without the need for prior separation steps. researchgate.net

For the analysis of benztropine mesylate (a salt of benzyltropine) in the presence of its primary degradation product, benzophenone, several spectrophotometric methods have been developed. These include:

First Derivative Spectrophotometry : This method involves measuring the first derivative of the absorption spectrum. Benztropine can be selectively quantified at a specific wavelength where the derivative signal of its degradation product is zero (a zero-crossing point). For instance, benztropine mesylate has been measured at 228.2 nm in the presence of benzophenone. researchgate.net

First Derivative of Ratio Spectra : This technique further resolves spectral overlap. It involves dividing the absorption spectrum of the mixture by the spectrum of a standard solution of the degradation product (the divisor) to obtain a ratio spectrum. The first derivative of this ratio spectrum is then calculated. The amplitude of a peak in the derivative ratio spectrum, for example at 228.8 nm for benztropine mesylate, is proportional to its concentration, independent of the degradation product. researchgate.net

Ratio Difference Spectrophotometry : This method relies on measuring the difference in amplitude at two selected wavelengths in the ratio spectrum. For benztropine mesylate, the difference between amplitudes at 224 nm and 234 nm has been shown to be directly proportional to its concentration, effectively nullifying interference from its degradant. researchgate.net

These spectrophotometric approaches are advantageous due to their simplicity, speed, and cost-effectiveness. The linearity of these methods has been established over specific concentration ranges, demonstrating their accuracy for quantitative analysis. researchgate.net

Table 1: Spectrophotometric Methods for Benzyltropine Analysis

| Method | Principle | Measurement Wavelength (Example) | Linear Range (µg/mL) |

|---|---|---|---|

| First Derivative | Measurement at zero-crossing point of interfering substance. | 228.2 nm | 5-20 |

| First Derivative of Ratio Spectra | Derivative of the ratio of the mixture's spectrum to the degradant's spectrum. | 228.8 nm | 5-20 |

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the comprehensive analysis of Benzyltropine hydrochloride and its related substances. They offer superior resolution, sensitivity, and specificity. kuleuven.be

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone in modern pharmaceutical analysis. rjpbcs.com It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the mass analysis capabilities of mass spectrometry. kuleuven.berjpbcs.com

For Benzyltropine hydrochloride, LC-MS/MS is employed for:

High-Sensitivity Quantification : It allows for the precise measurement of the parent drug and its impurities, even at very low levels.

Impurity and Degradant Identification : By providing mass-to-charge (m/z) ratio information, MS helps in the identification of unknown degradation products. The fragmentation patterns generated in MS/MS experiments provide detailed structural information, which is crucial for elucidating the structure of novel degradants. kuleuven.becofc.edu

Specificity in Stability Studies : The technique can effectively separate the active pharmaceutical ingredient (API) from all potential degradation products formed during forced degradation studies, confirming the stability-indicating nature of the analytical method. kuleuven.beresearchgate.net

A typical LC-MS/MS method would involve a reversed-phase chromatography column to separate benzyltropine from more polar or non-polar impurities, followed by detection using a mass spectrometer, often with an electrospray ionization (ESI) source. kuleuven.be

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust hyphenated technique suitable for the analysis of volatile or semi-volatile compounds. nih.govchemrxiv.org While Benzyltropine hydrochloride itself is a salt and not highly volatile, GC-MS can be applied to its analysis, often after a derivatization step to convert the analyte into a more volatile form.

The primary applications of GC-MS in the context of Benzyltropine hydrochloride research include:

Analysis of Volatile Degradants : It is particularly useful for identifying and quantifying volatile degradation products that may not be amenable to LC-MS analysis.

High-Resolution Separation : Capillary GC columns provide excellent separation efficiency for complex mixtures. nih.gov

Structural Confirmation : The mass spectra generated by GC-MS, which often involve electron impact (EI) ionization, produce reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification. nih.gov

GC coupled with tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, reducing background noise and improving detection limits for trace-level analysis. preprints.org

Stability-Indicating Analytical Method Development

The development of a stability-indicating analytical method (SIAM) is a regulatory requirement and a critical component of drug development. biomedres.uschromatographyonline.com A SIAM is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. sciencescholar.us For Benzyltropine hydrochloride, this involves developing a method that can separate, detect, and quantify the intact drug from its potential degradation products, process impurities, and other related substances.

Degradation Product Identification and Quantification

A key step in developing a SIAM is the identification and quantification of degradation products. For benzyltropine, stress studies have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. researchgate.netresearchgate.net

The primary degradation product identified is benzophenone. researchgate.netresearchgate.net The degradation pathway is proposed to involve the hydrolysis of the ether linkage in the benzyltropine molecule. researchgate.net The identification of this and other potential degradants is confirmed using techniques like mass spectrometry, which provides molecular weight and structural information. researchgate.net

Once identified, these degradation products must be quantified. Chromatographic methods like UPLC and HPLC are commonly used for this purpose, as they can effectively separate the degradants from the parent compound. researchgate.nettbzmed.ac.ir The methods are validated for linearity, accuracy, and precision to ensure reliable quantification. researchgate.net

Forced Degradation Studies for Method Robustness

Forced degradation, or stress testing, is the process of intentionally subjecting a drug substance to harsh conditions to accelerate its decomposition. biomedres.usnih.gov These studies are essential for several reasons:

To understand the intrinsic stability of the molecule and its degradation pathways.

To generate degradation products for method development and validation. biomedres.us

To demonstrate the specificity and stability-indicating nature of the analytical method. nih.gov

For Benzyltropine hydrochloride, a typical forced degradation study would involve exposing the compound to the stress conditions outlined in regulatory guidelines. pharmaguideline.com

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration |

|---|---|---|

| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Monitored over several days at room or elevated (e.g., 60°C) temperature. pharmaguideline.com |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Monitored over several days at room or elevated (e.g., 60°C) temperature. pharmaguideline.com |

| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) | Monitored for up to 7 days at room temperature. youtube.com |

| Thermal Degradation | Dry heat (e.g., 40°C to 80°C) | Monitored over a defined period. youtube.com |

The analytical method is then used to analyze the stressed samples. The method is considered robust and stability-indicating if it can resolve the peak of the intact Benzyltropine hydrochloride from all the degradation product peaks that are formed under these varied conditions. tbzmed.ac.ir

Advanced Extraction and Sample Preparation Techniques

The isolation of Benzyltropine hydrochloride from complex sample matrices prior to analysis requires sophisticated extraction techniques that are both efficient and selective. Modern approaches aim to improve recovery, reduce solvent consumption, and shorten preparation times compared to traditional methods.

Solid-Liquid Extraction (SLE) is a foundational technique for separating target analytes from a solid sample matrix by dissolving them in a suitable liquid solvent. The process involves several key stages: the solvent must penetrate the solid matrix, the analyte must dissolve in the solvent, and the analyte-rich solvent must diffuse out of the matrix to be collected.

The choice of solvent is critical and is guided by the principle of "like dissolves like." Benzyltropine hydrochloride, as a salt, is very soluble in water and soluble in polar organic solvents like ethanol, but less so in non-polar solvents. caymanchem.comsigmaaldrich.com Its free base form, however, has a higher affinity for less polar organic solvents. This property is often exploited in SLE; by adjusting the pH of the sample matrix, the form of Benzyltropine can be controlled to optimize its extraction into a specific solvent. For instance, acidifying the medium ensures it remains in its salt form, soluble in aqueous phases, while basifying the medium converts it to the free base, which can be extracted into an organic solvent like dichloromethane or ether.

Factors that significantly influence SLE efficiency include the particle size of the solid material, the solvent-to-solid ratio, extraction temperature, and duration. nih.gov

Table 1: Theoretical Suitability of Solvents for Benzyltropine HCl Extraction

| Solvent | Polarity | Expected Solubility of this compound | Expected Solubility of Benzyltropine (Free Base) | Application Notes |

|---|---|---|---|---|

| Water | High | Very High | Low | Suitable for extracting the salt form. pH adjustment is crucial. |

| Ethanol | High | High | Moderate | Good general-purpose solvent for both forms. |

| Methanol | High | High | Moderate | Similar to ethanol, effective for polar extraction. |

| Dichloromethane | Medium | Low | High | Preferred for extracting the free base form after pH adjustment. |

This table is based on general solubility principles and published data for Benzyltropine mesylate. caymanchem.comsigmaaldrich.comnih.gov

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C) and are considered "green solvents" due to their negligible vapor pressure. acs.org Their unique properties, such as high thermal stability, tunable viscosity, and miscibility, make them highly versatile for extraction processes. acs.org

In the context of alkaloid extraction, ILs can be specifically designed to enhance selectivity and efficiency. Research on tropane (B1204802) alkaloids, the class to which Benzyltropine belongs, has shown that ILs can be superior to traditional solvents. mdpi.comnih.gov For example, a study on the extraction of tropane alkaloids from Radix physochlainae found that a tropine-type ionic liquid, N-propyltropine hexafluorophosphate ([C3Tr][PF6]), demonstrated the highest extraction efficiency when combined with ultrasound assistance. mdpi.comdntb.gov.ua The structural similarity between the ionic liquid's cation and the target alkaloid nucleus was suggested to follow a "like dissolves like" rule, leading to enhanced performance. researchgate.net

Aqueous solutions of ILs are often used to reduce viscosity and improve mass transfer, with the concentration of the IL being a critical parameter to optimize. mdpi.com The mechanism involves the IL interacting with the target analyte through various modes, including ion exchange, hydrogen bonding, and hydrophobic interactions, facilitating its transfer from the sample matrix into the liquid phase.

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process. hielscher.com The energy from the sound waves creates acoustic cavitation in the solvent—the formation, growth, and implosive collapse of microscopic bubbles. hielscher.com This collapse generates intense local heating, high pressure, and strong shear forces, which disrupt the cell walls of the matrix (if applicable) and accelerate the diffusion of the analyte into the solvent. youtube.com

UAE offers several advantages, including significantly reduced extraction times, lower solvent consumption, and increased extraction yields compared to conventional methods. youtube.com The process is often performed at lower temperatures, which is beneficial for thermally sensitive compounds. hielscher.com

For tropane alkaloids, UAE has been successfully combined with ionic liquid solvents to achieve high extraction efficiencies in very short times. mdpi.comnih.gov In one such study, an ultrasonic power of 90 W and an extraction time of 30 minutes were found to be optimal, yielding an efficiency of 121.3%. mdpi.comnih.gov Key parameters that must be optimized for a successful UAE process include ultrasonic power and frequency, temperature, solvent choice, and the solid-to-liquid ratio. researchgate.net

Table 2: Comparison of Extraction Techniques for Alkaloids

| Technique | Principle | Advantages | Common Parameters to Optimize |

|---|---|---|---|

| Solid-Liquid Extraction (SLE) | Partitioning of analyte between a solid matrix and a liquid solvent. | Simple, widely applicable. | Solvent type, temperature, time, particle size, solvent-to-solid ratio. |

| Ionic Liquid Extraction | Use of ILs as designer solvents to enhance selectivity and efficiency. | Low volatility, high selectivity, tunable properties. | IL cation/anion, IL concentration, temperature, water content. |

| Ultrasonic Extraction (UAE) | Acoustic cavitation enhances mass transfer and matrix disruption. | Fast, efficient, reduced solvent use, suitable for thermolabile compounds. | Ultrasonic power, frequency, time, temperature, solvent type. |

Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and control. nih.gov When applied to analytical methods, it is termed Analytical QbD (AQbD). The goal of AQbD is to proactively design analytical methods to ensure they consistently meet their intended performance criteria throughout their lifecycle. researchgate.netetflin.com

The AQbD process involves several key steps:

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the method's performance characteristics that must be controlled to meet the ATP (e.g., peak resolution, tailing factor in chromatography). CMPs are the method variables that can affect the CQAs (e.g., mobile phase composition, pH, column temperature, flow rate). humanjournals.com

Perform Risk Assessment: A risk assessment (e.g., Failure Mode and Effects Analysis - FMEA) is used to identify and rank the CMPs that are most likely to impact the CQAs. This helps focus development efforts on the most critical parameters. etflin.com

Conduct Method Development and Optimization using Design of Experiments (DoE): DoE is a statistical tool used to systematically study the effects of multiple CMPs on the CQAs in a minimal number of experiments. This allows for a thorough understanding of the relationships between variables.

Establish the Method Operable Design Region (MODR): The MODR is a multidimensional space of operating parameters (e.g., pH and organic content) within which the method has been proven to meet the ATP requirements. Working within the MODR is not considered a change to the method, allowing for greater operational flexibility. nih.gov